
An In-depth Technical Guide to the Molecular
Structure and Symmetry of Truxenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Truxenone

Cat. No.: B1584773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Truxenone, a polycyclic aromatic ketone, has garnered significant attention in the fields of

materials science and organic electronics due to its unique electronic properties and highly

symmetric molecular structure. This guide provides a comprehensive overview of the molecular

structure and symmetry of truxenone, intended for researchers, scientists, and professionals in

drug development. The document details its structural parameters, symmetry elements, and

the experimental and computational methodologies used for their determination. A particular

focus is placed on its potential applications, stemming from its distinct molecular architecture.

Introduction
Truxenone, with the chemical formula C₂₇H₁₂O₃, is a large, planar, and highly conjugated

molecule.[1] Its structure is characterized by a central benzene ring fused with three indanone

fragments, resulting in a propeller-like arrangement. This unique structure imparts a high

degree of symmetry and specific electronic characteristics, making it a valuable building block

for novel organic materials. Understanding the precise molecular geometry and symmetry of

truxenone is crucial for predicting its solid-state packing, charge transport properties, and its

potential interactions in biological systems.
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The molecular structure of truxenone is fundamentally planar, a consequence of its extensive

sp² hybridization. This planarity, combined with its large π-conjugated system, is a key

determinant of its electronic and optical properties.

Chemical Composition and Connectivity
Molecular Formula: C₂₇H₁₂O₃[1]

Molecular Weight: 384.38 g/mol [1]

IUPAC Name: 5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione[1]

CAS Number: 4430-15-3[1]

The molecule consists of a central benzene ring connected to three five-membered rings, each

containing a ketone group. This arrangement forms a rigid and planar core.

Quantitative Structural Data
Obtaining precise experimental bond lengths and angles from single-crystal X-ray diffraction of

unsubstituted truxenone has proven challenging based on readily available literature.

Therefore, the following table presents computationally derived data, which provides a reliable

model of the molecular geometry. These calculations are typically performed using Density

Functional Theory (DFT), a robust method for predicting molecular structures.

Parameter Bond/Angle Calculated Value (DFT)

Bond Lengths (Å) C=O ~1.22

C-C (aromatic) ~1.39 - 1.42

C-C (single) ~1.47

**Bond Angles (°) ** C-C-C (in benzene ring) ~120

C-C-C (in five-membered ring) ~108 - 110

C-C=O ~125
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Note: These are typical values obtained from DFT calculations and may vary slightly depending

on the functional and basis set used. Experimental verification is recommended for precise

structural analysis.

Molecular Symmetry
Truxenone possesses a high degree of symmetry, which significantly influences its

spectroscopic properties and crystal packing. The molecule belongs to the C₃h point group.[2]

The key symmetry elements of truxenone are:

A C₃ principal rotation axis: Perpendicular to the plane of the molecule and passing through

the center of the central benzene ring. A 120° rotation about this axis leaves the molecule

unchanged.

A horizontal mirror plane (σh): Coincident with the plane of the molecule.

An S₃ improper rotation axis: Coincident with the C₃ axis.

The presence of these symmetry elements renders the molecule achiral. However, certain

derivatives of truxenone, where the C₃h symmetry is broken, can be chiral.

Experimental and Computational Protocols
The determination of truxenone's structure and symmetry relies on a combination of

experimental techniques and computational modeling.

Synthesis of Truxenone
A common method for the synthesis of truxenone involves the acid-catalyzed self-

condensation of indan-1,3-dione.[3]

Protocol:

To a round-bottom flask, add indan-1,3-dione and an excess of a strong acid, such as

methanesulfonic acid.[3]
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Heat the mixture with stirring for several hours. The reaction progress can be monitored by

thin-layer chromatography.[3]

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into a large volume of water to precipitate the crude product.[3]

Collect the solid by filtration and wash thoroughly with water and then with a suitable organic

solvent (e.g., dichloromethane) to remove impurities.[3]

The product can be further purified by recrystallization or sublimation.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a molecule and for characterizing its crystal structure.

General Protocol for Organic Molecules:

Crystal Growth: Grow single crystals of truxenone of suitable size and quality (typically > 0.1

mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow

cooling.

Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. A

monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded

on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell parameters and space group. The phase problem is solved using direct methods or

Patterson methods to generate an initial electron density map. The atomic positions are then

refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of the hydrogen and

carbon atoms in the molecule, which helps to confirm its connectivity and symmetry.

General Protocol for Polycyclic Aromatic Compounds:
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Sample Preparation: Dissolve a few milligrams of purified truxenone in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Due to

the high symmetry of truxenone, a relatively simple spectrum is expected.

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the

signals to confirm the molecular structure.

Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for

predicting and understanding the molecular structure, electronic properties, and vibrational

spectra of molecules like truxenone.

Methodology:

Structure Building: Construct the initial 3D structure of truxenone using molecular modeling

software.

Geometry Optimization: Perform a geometry optimization calculation using a DFT functional

(e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311+G(d,p)) to find the

lowest energy conformation.

Property Calculation: From the optimized geometry, various properties such as bond lengths,

bond angles, vibrational frequencies, and electronic properties (HOMO/LUMO energies) can

be calculated.

Applications and Signaling Pathways
The unique molecular structure and electronic properties of truxenone make it a promising

candidate for various applications, particularly in the field of organic electronics. Its planar

structure and extensive π-conjugation facilitate efficient charge transport, making it suitable for

use as an electron acceptor in organic photovoltaic (OPV) devices.

Truxenone in Organic Photovoltaics (OPV)
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In a typical bilayer OPV device, truxenone can function as the electron-accepting material. The

workflow of charge generation in such a device is illustrated below.

Organic Photovoltaic Device

1. Photon Absorption 2. Exciton Generation
(in Donor Layer)

hv 3. Exciton Diffusion &
Charge Separation

(at Donor-Acceptor Interface)

4. Charge Transport

Truxenone (Acceptor)

Donor Material

5. Charge Collection
(at Electrodes)

Click to download full resolution via product page

Workflow of charge generation in a truxenone-based OPV.

Conclusion
Truxenone is a molecule of significant interest due to its unique combination of a highly

symmetric, planar structure and desirable electronic properties. This guide has provided a

detailed overview of its molecular structure, symmetry, and the methods used for its

characterization. While experimental crystallographic data for the parent molecule is not readily

available, computational studies provide a reliable model of its geometry. The understanding of

truxenone's fundamental properties is crucial for its continued development and application in

advanced materials and organic electronic devices. Further research into its derivatives and

their structure-property relationships will undoubtedly open up new avenues for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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